molecular formula C11H17NO B8449197 (2R)-1-[Benzyl(methyl)amino]propan-2-ol

(2R)-1-[Benzyl(methyl)amino]propan-2-ol

Cat. No.: B8449197
M. Wt: 179.26 g/mol
InChI Key: WLQCOCGZDBXUME-SNVBAGLBSA-N
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Description

(2R)-1-[Benzyl(methyl)amino]propan-2-ol is a chiral secondary alcohol featuring a benzyl(methyl)amino substituent at the 1-position of the propan-2-ol backbone. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. The compound’s stereochemistry at the C2 position (R-configuration) and the substitution pattern on the nitrogen atom (N-benzyl-N-methyl) are critical to its physicochemical and biological properties.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2R)-1-[benzyl(methyl)amino]propan-2-ol

InChI

InChI=1S/C11H17NO/c1-10(13)8-12(2)9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3/t10-/m1/s1

InChI Key

WLQCOCGZDBXUME-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CN(C)CC1=CC=CC=C1)O

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H17NC_{11}H_{17}N and is characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain. This configuration allows it to engage in multiple chemical reactions and biological interactions.

Anticancer Properties

Research indicates that (2R)-1-[Benzyl(methyl)amino]propan-2-ol may exhibit anticancer properties through its interaction with class-IIa histone deacetylases (HDACs). By inhibiting these enzymes, the compound can alter gene expression patterns involved in cancer progression, making it a candidate for cancer therapeutics.

Antimicrobial Activity

The compound has shown potential antimicrobial effects. Studies suggest that it can inhibit the growth of various bacteria and fungi, positioning it as a promising agent in developing new antibiotics.

Neurological Applications

Research into its neuroprotective effects has indicated that this compound may influence neurotransmitter systems, thereby offering potential benefits in treating neurological disorders such as epilepsy. Its structure allows for modulation of sodium channels, which are critical in neuronal excitability.

Synthetic Intermediate

In organic synthesis, this compound serves as a versatile intermediate for producing various pharmaceuticals and agrochemicals. Its ability to undergo further functionalization makes it valuable in synthesizing more complex molecules.

Reactivity in Mannich Reactions

The compound can participate in Mannich reactions, where it acts as a nucleophile to form β-amino carbonyl compounds. This reactivity is significant in synthesizing diverse organic compounds with potential biological activity.

Case Study: Anticancer Activity

A study published in Organic & Biomolecular Chemistry explored the effects of this compound on cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential application as a lead compound for antibiotic development .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Hydroxyl Position: Moving the hydroxyl group from C2 (propan-2-ol) to C1 (propan-1-ol) alters hydrogen-bonding capacity, as seen in 2-Benzylamino-2-methyl-1-propanol, which may influence spasmolytic activity .

Stereochemical Influence

The (2R)-configuration is critical for chiral recognition in biological systems. For example, (1S,2R)-1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol (CAS 1270057-87-8) demonstrates how stereochemistry affects receptor binding, though its bromophenyl substituent introduces distinct electronic effects .

Physicochemical Properties

  • Boiling Points: The introduction of aromatic rings (e.g., in 2-[benzyl(methyl)amino]-1-phenylpropan-1-ol) increases boiling points (386.3°C) due to enhanced van der Waals interactions .
  • Density: Branched analogs like 2-Benzylamino-2-methyl-1-propanol exhibit lower density (1.071 g/cm³) compared to linear-chain derivatives .

Q & A

What are the optimal synthetic routes for preparing (2R)-1-[Benzyl(methyl)amino]propan-2-ol with high enantiomeric purity?

Basic Research Question
The synthesis of this compound typically involves stereoselective methods to ensure the correct (R)-configuration. A common approach is reductive amination of a ketone precursor using chiral catalysts or resolving agents. For example, enantioselective reduction of 1-benzyl(methyl)aminopropan-2-one using borane complexes with chiral ligands (e.g., Corey-Bakshi-Shibata catalyst) can yield the desired (R)-enantiomer . Alternative routes include kinetic resolution via enzymatic methods or chiral auxiliary-mediated synthesis. Key intermediates should be validated using chiral HPLC or polarimetry to confirm enantiomeric excess (≥98%) .

Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

Basic Research Question
A combination of 1H/13C NMR and chiral chromatography is essential. NMR spectroscopy (e.g., Figures S29–S32 in ) can confirm the stereochemistry by analyzing coupling constants and diastereotopic proton splitting patterns . Chiral HPLC or GC with columns like Chiralpak AD-H or Cyclobond I 2000 is recommended for purity assessment. Mass spectrometry (HRMS) and optical rotation measurements further validate molecular integrity and enantiomeric ratios .

How can researchers resolve contradictions in NMR data when analyzing derivatives of this compound?

Advanced Research Question
Conflicting NMR signals may arise from dynamic processes (e.g., rotameric equilibria) or solvent-dependent shifts. To address this:

  • Perform variable-temperature NMR to stabilize conformers and simplify splitting patterns.
  • Use deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess solvent effects.
  • Employ 2D NMR techniques (COSY, NOESY) to clarify proton-proton correlations and spatial arrangements .
    For complex cases, isotopic labeling (e.g., 13C-enriched samples) or computational modeling (DFT) can provide additional clarity .

What strategies ensure enantiomeric purity during scale-up synthesis?

Advanced Research Question
Maintaining enantiomeric purity at scale requires:

  • Chiral chromatography with preparative HPLC systems (e.g., Daicel columns) for final purification.
  • Asymmetric catalysis (e.g., Noyori-type hydrogenation) to minimize racemization.
  • Process analytical technology (PAT) for real-time monitoring of enantiomeric ratios during reactions.
  • Rigorous crystallization protocols using chiral resolving agents (e.g., tartaric acid derivatives) .

How can the pharmacological activity of this compound be evaluated in adrenergic receptor studies?

Advanced Research Question
To assess adrenoceptor interactions:

  • Conduct radioligand binding assays using 3H-labeled antagonists (e.g., prazosin for α1-receptors) to determine Ki values.
  • Perform functional assays (e.g., cAMP modulation in HEK293 cells expressing β2-adrenoceptors) to evaluate agonist/antagonist activity.
  • Compare results with structurally related compounds, such as Phenylephrine analogs, to identify structure-activity relationships (SAR) .

What are the stability challenges for this compound under varying pH and temperature conditions?

Advanced Research Question
Stability studies should include:

  • Forced degradation testing (e.g., 0.1M HCl/NaOH, 40°C/75% RH) to identify degradation pathways.
  • Kinetic analysis via HPLC to quantify degradation products (e.g., oxidation of the alcohol group or N-demethylation).
  • Arrhenius modeling to predict shelf-life under storage conditions. Protective measures like lyophilization or nitrogen-blanketed storage are recommended for labile batches .

How does stereochemistry influence the compound’s interaction with biological targets?

Advanced Research Question
The (R)-configuration is critical for receptor binding due to spatial complementarity. Computational methods like molecular docking (AutoDock Vina) and MD simulations can map interactions with adrenergic receptor binding pockets. For example, the hydroxyl group’s orientation may hydrogen-bond with Ser203 in β1-adrenoceptors, while the benzyl group engages in π-π stacking with Phe290 .

What role does this compound play in asymmetric catalysis or chiral building block synthesis?

Advanced Research Question
The compound serves as a chiral precursor for:

  • Piperidine alkaloid synthesis (e.g., sedridine derivatives via intramolecular cyclization).
  • Pharmaceutical intermediates , such as β-blockers or anticholinergic agents.
    Its secondary alcohol and tertiary amine groups enable functionalization via Mitsunobu reactions or palladium-catalyzed cross-coupling .

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